Rate Enhancement in Base Hydrolysis Within a Cobalt(III) Complex
The base hydrolysis of 2-aminoethyl acetate is significantly accelerated when the molecule is coordinated to a cobalt(III) ion. Quantitative analysis shows the rate is estimated to be 18 times faster than that of the free, uncoordinated ligand and 2 times faster than that of the protonated ligand [1]. This demonstrates a clear, metal-mediated activation of the ester group towards nucleophilic attack.
| Evidence Dimension | Rate of base hydrolysis (relative) |
|---|---|
| Target Compound Data | 18 times faster (relative to free ligand) |
| Comparator Or Baseline | Free 2-aminoethyl acetate ligand (rate = 1.0) and protonated 2-aminoethyl acetate ligand (rate = 1.0) |
| Quantified Difference | Rate in Co(III) complex is 18 times that of the free ligand and 2 times that of the protonated ligand. |
| Conditions | cis-[Co(en)2X(NH2CH2CH2OCOMe)]2+ complex (where X = Cl or Br), 25°C, I = 0.1 M, pH-stat and spectrophotometric analysis [1]. |
Why This Matters
This data is critical for selecting 2-aminoethyl acetate over other amino esters for applications involving metal-templated synthesis or bioinorganic model studies, where specific and predictable reaction kinetics are required.
- [1] Nolan, K. B., Coles, B. R., & Hay, R. W. (1973). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society, Dalton Transactions, (22), 2503-2509. View Source
